molecular formula C12H9F3O2 B2925465 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-00-4

2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2925465
CAS No.: 2381248-00-4
M. Wt: 242.197
InChI Key: SJWRESOFSDEKGS-UHFFFAOYSA-N
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Description

Introduction and Historical Context

Evolution of Bicyclo[1.1.1]Pentane Research in Medicinal Chemistry

The bicyclo[1.1.1]pentane motif first gained prominence in 2012 when researchers demonstrated its utility as a para-substituted benzene replacement in the γ-secretase inhibitor BMS-708,163. This seminal work revealed that substituting the fluorophenyl ring with a bicyclo[1.1.1]pentane moiety produced equipotent enzyme inhibition while significantly enhancing passive permeability (4-fold increase in C~max~) and aqueous solubility. The structural rigidity of bicyclo[1.1.1]pentane, characterized by a 1.89 Å bridgehead distance and 130° bond angles, proved ideal for mimicking para-aryl interactions without the metabolic liabilities of traditional aromatic systems.

Subsequent studies expanded the scope of bicyclo[1.1.1]pentane applications through innovative synthetic methodologies. The strain-release reactivity of [1.1.1]propellane enabled radical, anionic, and transition metal-catalyzed pathways for functionalizing the bicyclo[1.1.1]pentane core. These advances addressed early challenges in regioselective substitution, paving the way for derivatives bearing diverse functional groups at the 1,3-positions.

Key Milestones in Bicyclo[1.1.1]Pentane Development
Year Innovation Impact
2012 First pharmaceutical application in γ-secretase inhibitors Demonstrated improved pharmacokinetics vs. aromatic analogs
2019 Difluorocarbene insertion strategy for 2,2-difluoro-BCPs Enabled meta/ortho-like substitution patterns
2020 Hydrogen-bond-templated cage synthesis Revealed stabilization mechanisms for strained systems
2021 Scalable fluorination methods for BCP amines Expanded bioisosteric applications to basic nitrogen-containing drugs

Development of Fluorinated Bicyclo[1.1.1]Pentane Derivatives as Bioisosteres

Fluorination strategies for bicyclo[1.1.1]pentane derivatives emerged as a natural progression from early structure-property relationship studies. Researchers recognized that introducing fluorine atoms could fine-tune electronic properties while maintaining the scaffold’s advantageous three-dimensional geometry. The 2,2-difluoro substitution pattern proved particularly valuable, as it:

  • Modulates pK~a~ of adjacent carboxylic acid groups
  • Reduces lipophilicity (clogP) by 0.5–1.0 units vs. non-fluorinated analogs
  • Enhances metabolic stability through C-F bond inertness

A breakthrough came in 2019 with the development of difluorocarbene insertion into bicyclo[1.1.0]butanes, enabling selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes. This method leveraged the strain energy of the bicyclo[1.1.0]butane precursor (≈65 kcal/mol) to drive [2π+2σ] cycloaddition with difluorocarbene, achieving yields up to 78%.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated BCP Derivatives

Property 2,2-Difluoro-BCP Non-Fluorinated BCP Fluorophenyl Analog
clogP 1.2 1.7 3.1
Aqueous Solubility (µg/mL) 89 45 12
Metabolic Stability (t~1/2~) 6.8 h 4.2 h 2.1 h

Research Significance of 2,2-Difluoro-Substituted Bicyclo[1.1.1]Pentanes

The 2,2-difluoro substitution pattern addresses two critical challenges in bicyclo[1.1.1]pentane chemistry:

  • Electronic Modulation : Fluorine’s strong inductive effects stabilize adjacent carbocations, enabling novel reactivity in Suzuki-Miyaura couplings and SN~1~ substitutions.
  • Stereoelectronic Mimicry : The 108° C-F bond angle closely matches idealized tetrahedral geometry, improving isosteric overlap with tert-butyl groups.

In the context of 2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the 4-fluorophenyl substituent introduces additional π-stacking capabilities while maintaining low clogP (2.42 vs. 3.1 for flurbiprofen). This dual fluorination strategy was validated in a flurbiprofen analog synthesis, where the BCP derivative showed comparable COX-2 inhibition (IC~50~ = 0.8 µM) with 40-fold improved aqueous solubility.

Academic and Pharmaceutical Industry Interest in Fluorinated Strained Cage Compounds

The pharmaceutical industry’s pursuit of fluorinated strained cage compounds stems from their unique combination of:

  • High Shape Persistence : RMSD <0.2 Å in molecular dynamics simulations
  • Controlled Polarity : Fluorine content tunes solubility without planar aromatic systems
  • Supramolecular Recognition : C-F···H-N interactions enable predictable crystal packing

Academic interest focuses on synthetic methodologies and stabilization mechanisms. For example, hydrogen-bond templating in bicyclo[1.1.1]pentane-containing cages demonstrated that endohedral H-bond networks can compensate for up to 18 kcal/mol of strain energy. This principle guided the design of thermally stable (>300°C) fluorinated porous organic cages with CO~2~ uptake capacities exceeding 19 wt%.

Table 2: Applications of Fluorinated Strained Cage Compounds

Application System Performance Metric
Drug Delivery Fluorinated POCs 72 h sustained release
Gas Separation FC1 Cage CO~2~/N~2~ selectivity = 28:1
Enzyme Inhibition BCP-γ-Secretase IC~50~ = 2.3 nM

The convergence of synthetic accessibility (gram-scale routes from [1.1.1]propellane) and computational predictability (DFT strain energy calculations) positions this compound as a prototype for next-generation bioisosteres. Its development underscores the critical role of strain engineering and halogenation in modern medicinal chemistry.

Properties

IUPAC Name

2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-8-3-1-7(2-4-8)10-5-11(6-10,9(16)17)12(10,14)15/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWRESOFSDEKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing fluorine atoms, followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under controlled conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties.

Biology: In biological research, 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure may interact with biological targets in a specific manner.

Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its fluorinated nature can impart desirable properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2,2-F₂, 3-(4-F-phenyl), 1-COOH C₁₂H₁₀F₂O₂ 224.21 Enhanced metabolic stability; phenyl bioisostere for drug design .
3-(Trifluoromethyl)BCP-1-carboxylic acid 3-CF₃, 1-COOH C₇H₇F₃O₂ 192.13 Higher lipophilicity (LogD ↑); used in photoredox decarboxylative coupling reactions .
3-(Difluoromethyl)BCP-1-carboxylic acid 3-CHF₂, 1-COOH C₇H₈F₂O₂ 170.14 Intermediate for alcohol synthesis (e.g., LiAlH₄ reduction to (CHF₂)BCP-methanol) .
Methyl 2,2-difluoro-3-(naphthalen-2-yl)BCP-1-carboxylate 2,2-F₂, 3-naphthyl, 1-COOCH₃ C₁₇H₁₄F₂O₂ 300.29 Ester derivative with improved membrane permeability; precursor for carboxylate activation .
3-(Methoxycarbonyl)BCP-1-carboxylic acid 3-COOCH₃, 1-COOH C₈H₁₀O₄ 170.16 Dual-functional scaffold for peptide coupling and bioconjugation .

Fluorination Patterns

  • Target Compound : The 2,2-difluoro and 4-fluorophenyl groups synergistically enhance electrophilicity at the carboxylic acid moiety, facilitating coupling reactions under photoredox conditions (e.g., with DNA conjugates) .
  • 3-CF₃ Derivative : The electron-withdrawing CF₃ group increases acidity (pKa ↓), favoring decarboxylative cross-coupling with indazoles or aryl halides in flow chemistry .

Lipophilicity and Solubility

  • The target compound’s LogD (estimated ~1.8–2.2) is lower than the 3-CF₃ analogue (LogD ~2.5–3.0) due to reduced fluorine content, balancing solubility and permeability .
  • Methyl esters (e.g., Compound in Table 1) exhibit higher LogD (>3.0), suitable for central nervous system (CNS) targeting .

Biological Activity

The compound 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a member of the bicyclo[1.1.1]pentane family, which has gained attention in medicinal chemistry for its potential as a bioisostere of phenyl rings in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with commercially available precursors that undergo a series of transformations to introduce the difluoro and phenyl substituents.
  • Key Reactions : Utilizing methods such as metal-free homolytic aromatic alkylation and difluorocyclopropanation has been reported to yield high purity compounds suitable for biological testing .
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The bicyclo[1.1.1]pentane scaffold, particularly with fluorinated substituents, is hypothesized to enhance binding affinity to biological targets by mimicking the spatial arrangement of phenyl groups while potentially improving metabolic stability .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound through various assays:

  • Antinociceptive Activity : In vivo studies using the tail flick test demonstrated that this compound exhibits analgesic properties, albeit with varied efficacy compared to traditional analgesics like Benzocaine .
  • Lipophilicity and Solubility : Experimental measurements indicated that the compound has altered lipophilicity compared to its non-fluorinated counterparts, which may affect its bioavailability .

Example 1: Analgesic Efficacy

A comparative study was conducted where this compound was tested against Benzocaine in a controlled environment involving CD-1 female mice:

  • Results : The compound showed a significant increase in analgesia coverage over time but was less effective in immediate pain response compared to Benzocaine .
CompoundResponse Time (s)Analgesia Coverage (AUC)
Benzocaine5.080
Bicyclo Compound6.565

Example 2: Metabolic Stability

Another study investigated the metabolic stability of the bicyclo compound compared to Benzocaine:

  • Findings : The metabolic clearance rate was notably higher for the bicyclo compound, indicating a potential for rapid metabolism which could influence dosing regimens in therapeutic applications .
CompoundClearance Rate (mg min⁻¹ μL⁻¹)
Benzocaine83
Bicyclo Compound140

Q & A

Q. What are the primary synthetic routes for 2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane (BCP) scaffold via radical additions or coupling reactions. For example:

  • Photochemical methods : BCP derivatives can be synthesized via UV irradiation of propellane precursors (e.g., 1,3-diacetyl-BCP) in the presence of fluorinated aryl groups .
  • Pd-catalyzed cross-coupling : BCP-iodophenyl intermediates (e.g., methyl-3-((4'-iodophenyl)carbamoyl)BCP-1-carboxylate) undergo Suzuki-Miyaura coupling with fluorophenyl boronic acids to install substituents .
  • Metallaphotoredox coupling : BCP-BF₃K complexes react with heteroarenes under Ni/Ir dual catalysis, enabling C–H functionalization at bridgehead positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C/¹⁹F NMR confirm substituent positions and bridgehead stereochemistry. Fluorine splitting patterns distinguish between equatorial and axial substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for fluorinated analogs .
  • IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups .

Q. How does the BCP motif act as a bioisostere for aromatic rings in drug design?

The BCP scaffold mimics para-substituted phenyl rings while reducing aromaticity, improving solubility and metabolic stability. In γ-secretase inhibitors, replacing a fluorophenyl group with BCP increased passive permeability (4-fold ↑ Cmax in mice) and retained enzymatic potency . This substitution avoids π-π stacking liabilities, enhancing drug-likeness .

Advanced Research Questions

Q. How do substituents influence the acidity of BCP-1-carboxylic acids?

Computational studies (MP2/6-311++G**) show that substituent electronegativity and field effects dominate acidity. For 3-substituted BCP acids:

  • Fluorine substituents : Increase acidity by 1.34 kcal/mol per F atom due to inductive electron withdrawal .
  • Spatial effects : The short bridgehead-bridgehead distance (∼2.0 Å) amplifies substituent dipole contributions compared to bicyclo[2.2.2]octane analogs .
  • Linear free-energy relationships : Acidities correlate with C–X bond dipoles (R² > 0.95), validated experimentally via gas-phase measurements .

Q. What challenges arise in functionalizing bridgehead positions of BCP derivatives?

  • Steric hindrance : The compact BCP core limits access to bridgehead carbons, complicating nucleophilic substitutions. For example, Bpin-substituted BCPs fail in Suzuki couplings under standard conditions .
  • Radical stability : Bridgehead radicals generated during C–H activation are highly strained, leading to competing side reactions (e.g., dimerization) unless stabilized by electron-withdrawing groups .
  • Metallaphotoredox strategies : Dual Ni/Ir catalysis enables C–heteroatom bond formation but requires precise control of redox potentials to avoid over-oxidation .

Q. How can contradictory data in BCP radical addition reactions be resolved?

Discrepancies in radical addition yields (e.g., 40–60% variability) stem from:

  • Solvent polarity : Nonpolar solvents (e.g., pentane) favor radical propagation but reduce solubility of fluorinated precursors .
  • Substituent electronic effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) stabilize transition states, improving regioselectivity .
  • Side reactions : Competing [1.1.1]propellane oligomerization can be suppressed by slow addition of initiators (e.g., AIBN) at low temperatures .

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